

Review of Olesoxime's efficacy in neurodegenerative disorders

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Compound of Interest

Compound Name: Olesoxime

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An In-depth Technical Review of **Olesoxime's** Efficacy in Neurodegenerative Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olesoxime (TRO19622) is a cholesterol-like small molecule that has been investigated for its neuroprotective properties in a range of neurodegenerative diseases. Its primary mechanism of action is centered on the preservation of mitochondrial integrity. By interacting with proteins of the outer mitochondrial membrane, **Olesoxime** is proposed to inhibit the opening of the mitochondrial permeability transition pore (mPTP), thereby preventing the release of pro-apoptotic factors and reducing oxidative stress. This technical guide provides a comprehensive review of the preclinical and clinical evidence for **Olesoxime's** efficacy, with a focus on Spinal Muscular Atrophy (SMA), Amyotrophic Lateral Sclerosis (ALS), and Huntington's Disease (HD). Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways are presented to offer a thorough understanding of its therapeutic potential and limitations.

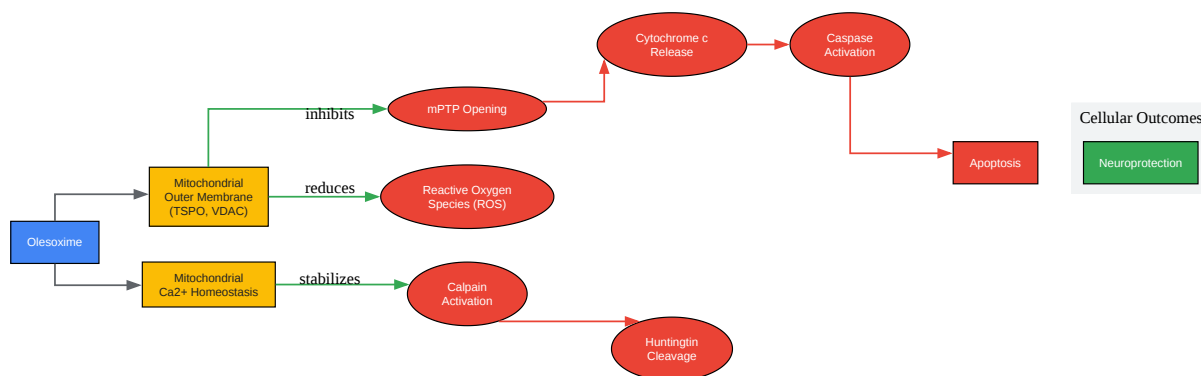
Mechanism of Action

Olesoxime's neuroprotective effects are primarily attributed to its interaction with the mitochondrial outer membrane.^{[1][2]} It targets a complex of proteins including the translocator protein (TSPO) and the voltage-dependent anion channel (VDAC), which are involved in regulating the mitochondrial permeability transition pore (mPTP).^{[1][3]} The sustained opening

of the mPTP is a critical event in some forms of cell death, leading to mitochondrial swelling, rupture, and the release of pro-apoptotic factors like cytochrome c.[1][4] **Olesoxime** is thought to stabilize the mitochondrial membrane and prevent mPTP opening, particularly under conditions of cellular stress.[1][2]

Beyond its effects on the mPTP, **Olesoxime** has been shown to reduce the overactivation of calpains, a family of calcium-dependent proteases implicated in the pathology of several neurodegenerative disorders, including Huntington's Disease.[3][5] This action may be linked to its ability to modulate mitochondrial calcium handling.[3] Preclinical studies have also demonstrated that **Olesoxime** can promote neurite outgrowth and enhance nerve repair, suggesting a role in neuronal regeneration.[1][2]

Signaling Pathway of Olesoxime's Neuroprotective Action



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Caption: Proposed mechanism of **Olesoxime**'s neuroprotective effects.

Efficacy in Spinal Muscular Atrophy (SMA)

Olesoxime showed initial promise in a pivotal clinical trial for SMA, a rare genetic disease characterized by the loss of motor neurons.[\[6\]](#)

Quantitative Data from the Pivotal Phase II/III SMA Trial

Parameter	Olesoxime Group	Placebo Group	Treatment Difference	p-value
Primary Endpoint				
Change in MFM Score at 24 Months	+0.18	-1.82	2.00 points (96% CI -0.25 to 4.25)	0.0676
Secondary Endpoints				
Patients with MFM decline >3 points	Fewer	More	Consistent with beneficial effect	N/A
Disease-related adverse events	Fewer	More	Consistent with beneficial effect	N/A

MFM: Motor Function Measure. Data sourced from the pivotal clinical trial in Type II and non-ambulatory Type III SMA patients.[\[6\]](#)[\[7\]](#)

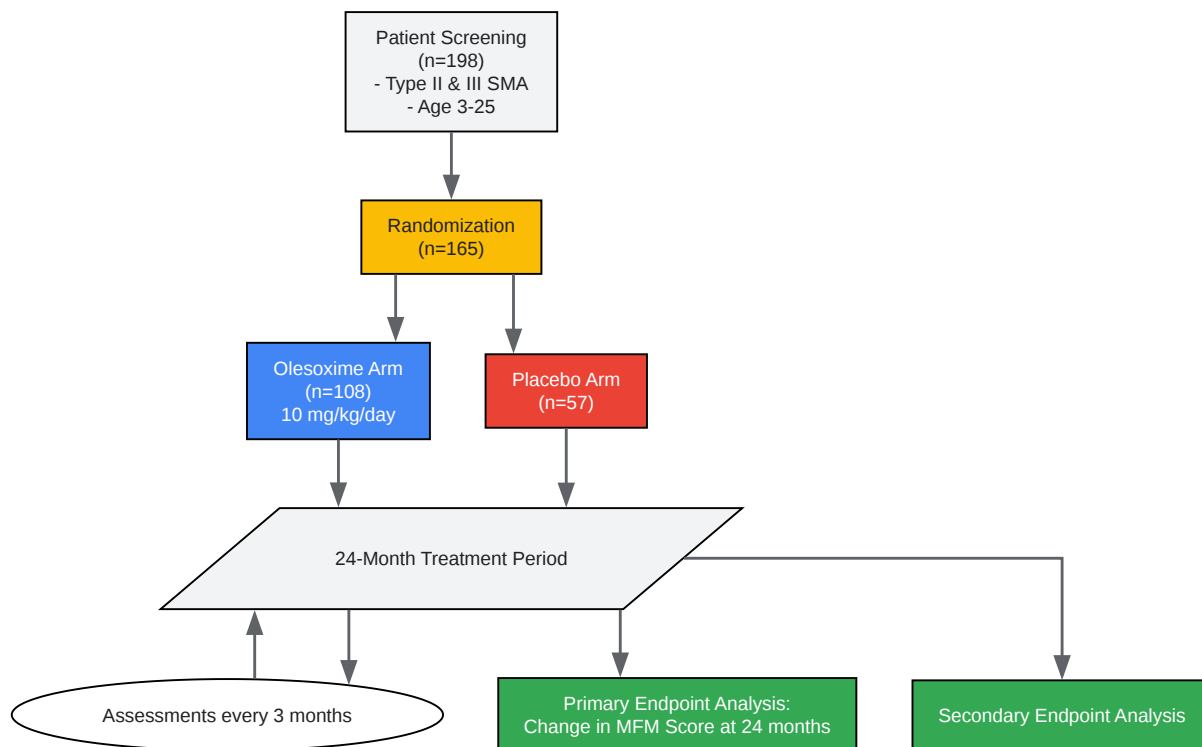
While the trial did not meet its primary endpoint, secondary analyses suggested that **Olesoxime** might maintain motor function in SMA patients over a 24-month period.[\[7\]](#)

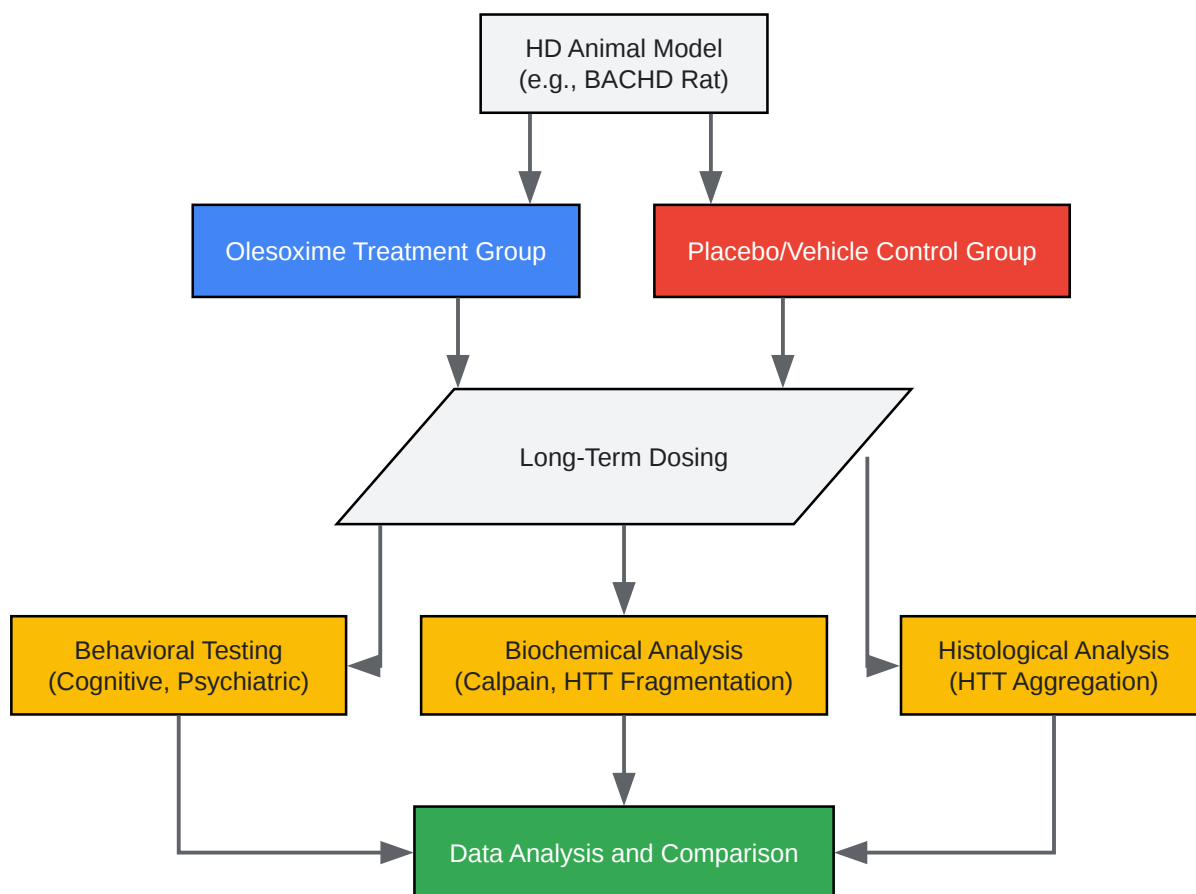
Experimental Protocol: Pivotal SMA Clinical Trial

- Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase II/III trial. [\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Patient Population: 165 patients with genetically confirmed Type II or non-ambulatory Type III SMA, aged 3 to 25 years.[\[6\]](#)[\[8\]](#)[\[9\]](#)

- Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either 10 mg/kg/day of **Olesoxime** as an oral liquid suspension or a matching placebo for 24 months.[6][8][9]
- Primary Outcome Measure: The change from baseline in the Motor Function Measure (MFM) total score at 24 months.[6][9]
- Secondary Outcome Measures: Included the Hammersmith Functional Motor Scale, respiratory function, and electrophysiological measures (CMAP and MUNE).[9]

Clinical Trial Workflow





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